

Application Notes and Protocols for the Analysis of DL-DIHYDROZEATIN Metabolites

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Compound of Interest

Compound Name: DL-DIHYDROZEATIN

Cat. No.: B023475

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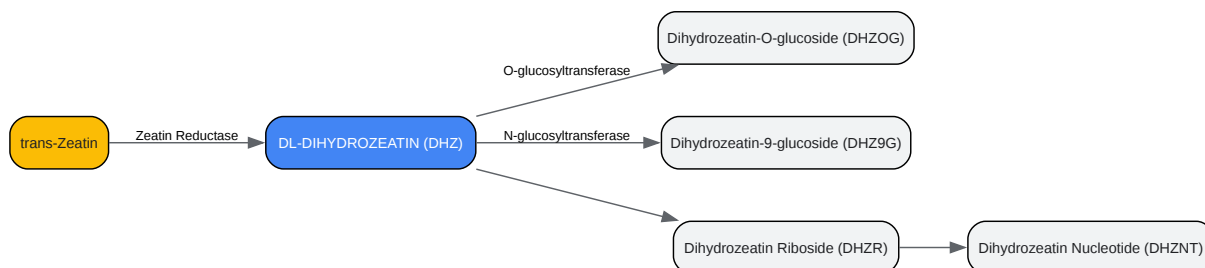
Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-DIHYDROZEATIN (DHZ) is a naturally occurring cytokinin, a class of plant hormones that regulate various aspects of plant growth and development.[1][2] Unlike its unsaturated counterpart, trans-zeatin, DHZ and its metabolites are resistant to degradation by cytokinin oxidase/dehydrogenase, which may contribute to their stable regulatory roles in processes such as cell differentiation.[3] The analysis of DHZ and its metabolites is crucial for understanding plant physiology, stress responses, and for potential applications in agriculture and drug development. This document provides detailed protocols for the extraction, purification, and quantification of DHZ and its metabolites from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of DL-DIHYDROZEATIN

DL-DIHYDROZEATIN is formed from the reduction of trans-zeatin (tZ) by the enzyme zeatin reductase.[4] Once formed, DHZ can be metabolized into several derivatives, primarily through conjugation with glucose to form O-glucosides and N-glucosides. These glucosides are generally considered to be inactive storage or transport forms of the hormone. The primary metabolites include Dihydrozeatin-O-glucoside (DHZOG), Dihydrozeatin-9-glucoside (DHZ9G), and Dihydrozeatin-7-glucoside (DHZ7G). Dihydrozeatin can also be converted to its riboside (DHZR) and nucleotide (DHZNT).[5]



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Figure 1: Metabolic pathway of **DL-DIHYDROZEATIN**.

Experimental Protocols

Sample Preparation from Plant Tissues

This protocol describes the extraction and purification of DHZ and its metabolites from plant material.

Materials:

- Plant tissue (e.g., leaves, roots, buds)
- Liquid nitrogen
- Extraction solvent: Methanol/water/formic acid (15:4:1, v/v/v)
- Internal standards (e.g., deuterated DHZ)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Centrifuge
- Homogenizer
- Evaporator

Procedure:

- **Harvesting and Freezing:** Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- **Homogenization:** Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
- **Extraction:**
 - To approximately 100 mg of powdered tissue, add 1 mL of ice-cold extraction solvent.
 - Add internal standards to the extraction mixture for quantification.
 - Incubate on a shaker at 4°C for 1 hour.
- **Centrifugation:** Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant.
- **Solid-Phase Extraction (SPE):**
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge with 1 mL of water to remove interfering substances.
 - Elute the cytokinins with 1 mL of methanol.
- **Evaporation and Reconstitution:**
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis

This protocol outlines the parameters for the quantification of DHZ and its metabolites using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

- UPLC system
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-50% B
 - 8-9 min: 50-95% B
 - 9-10 min: 95% B
 - 10-10.1 min: 95-5% B
 - 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Gas Flow Rates: Optimized for the specific instrument.
- Detection Mode: Multiple Reaction Monitoring (MRM).

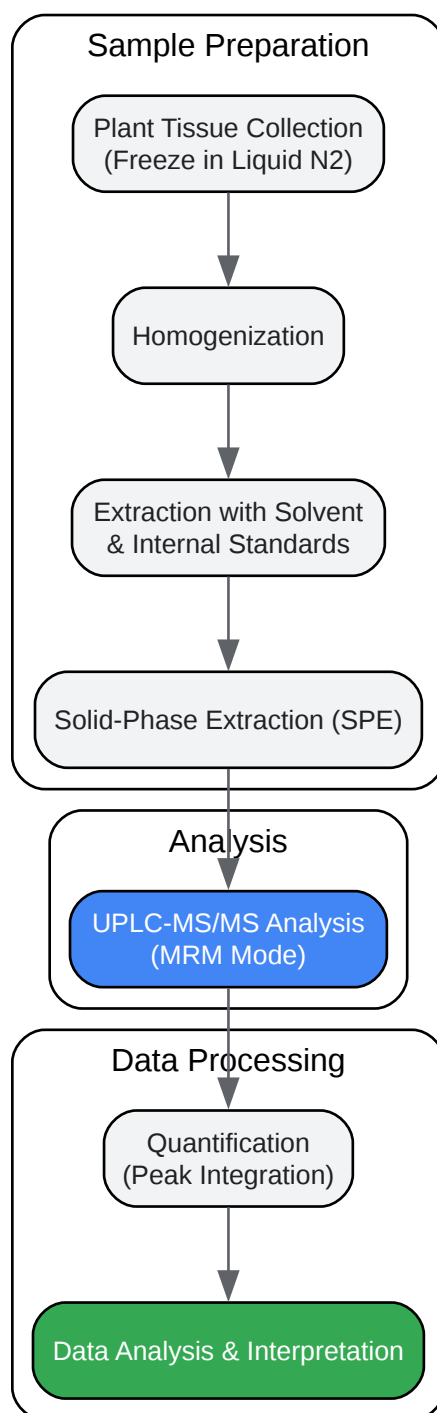
Quantitative Data

The following table summarizes the MRM transitions for the quantification of **DL-DIHYDROZEATIN** and its major metabolites. These values may require optimization based on the specific mass spectrometer used.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
DL-DIHYDROZEATIN (DHZ)	222.1	136.1	0.05	30	15
Dihydrozeatin-O-glucoside (DHZOG)	384.2	222.1	0.05	35	18
Dihydrozeatin-9-glucoside (DHZ9G)	384.2	222.1	0.05	35	18
Dihydrozeatin Riboside (DHZR)	354.2	222.1	0.05	30	15
Dihydrozeatin Nucleotide (DHZNT)	434.1	354.2	0.05	40	20

Experimental Workflow

The overall workflow for the analysis of **DL-DIHYDROZEATIN** metabolites is depicted below.



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Figure 2: Experimental workflow for metabolite analysis.

Concluding Remarks

The protocols described provide a robust framework for the analysis of **DL-DIHYDROZEATIN** and its metabolites in plant tissues. Accurate quantification of these compounds is essential for elucidating their physiological roles and for leveraging this knowledge in agricultural and pharmaceutical research. The use of UPLC-MS/MS offers high sensitivity and selectivity, enabling the detection of these low-abundance hormones. Adherence to proper sample preparation techniques is critical to ensure reliable and reproducible results.

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